molecular formula C22H18N4S B3037555 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 478258-98-9

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3037555
CAS No.: 478258-98-9
M. Wt: 370.5 g/mol
InChI Key: PXABSJKVNFESFA-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of pyrrole, thiophene, and pyrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach includes the condensation of 2,5-dimethylpyrrole with a thiophene derivative under acidic conditions, followed by cyclization with a pyrazolopyrimidine precursor. The reaction conditions often involve the use of catalysts such as iron(III) chloride and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., ethanol, DMSO). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole: An experimental drug for cancer treatment.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its anti-HIV activity.

Uniqueness

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S/c1-15-8-9-16(2)25(15)20-11-13-27-22(20)18-14-21-23-12-10-19(26(21)24-18)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXABSJKVNFESFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136742
Record name 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-98-9
Record name 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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